molecular formula C15H23ClN2O2 B1426524 N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride CAS No. 1219981-38-0

N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride

Cat. No.: B1426524
CAS No.: 1219981-38-0
M. Wt: 298.81 g/mol
InChI Key: XXDGQPNHAFUKBZ-UHFFFAOYSA-N
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Description

N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride typically involves the reaction of 3-(2-(4-piperidinyl)ethoxy)aniline with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide N-oxide, while reduction may produce N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}ethylamine .

Scientific Research Applications

N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide
  • N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}ethylamine
  • N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide N-oxide

Uniqueness

N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

N-[3-(2-piperidin-4-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-3-2-4-15(11-14)19-10-7-13-5-8-16-9-6-13;/h2-4,11,13,16H,5-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQPNHAFUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-38-0
Record name Acetamide, N-[3-[2-(4-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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